[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol
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Overview
Description
[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol: is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous conditions.
Substitution: Halides, amines, in the presence of a base like NaOH or KOH.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopent-3-en-1-ylmethanol.
Substitution: Various substituted cyclopent-3-en-1-ylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It is used in the synthesis of bioactive molecules that can interact with biological targets, making it valuable in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclopent-3-en-1-ylmethanol: Similar structure but lacks the methoxymethyl group.
Methoxymethylcyclopentane: Saturated analog with a similar functional group.
Cyclopent-3-en-1-ylmethoxyethanol: Contains an additional hydroxyl group.
Uniqueness: [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl group provides versatility in synthetic applications, allowing for the formation of various derivatives with potential therapeutic and industrial uses .
Biological Activity
[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄O₂
- InChI Key : DCSLWZZWPAFVRT-UHFFFAOYSA-N
This structure features a cyclopentene ring with a methoxymethyl group and a hydroxymethyl group, which may contribute to its biological activity.
Antitumor Activity
The compound's structural characteristics may also endow it with antitumor properties. A study on isoflavonoids derived from similar cyclopentene derivatives demonstrated promising results in inhibiting cancer cell lines, particularly in the context of breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing cyclopentene moieties have been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for microbial survival and tumor growth.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with Cellular Targets : The presence of hydroxymethyl groups may enhance binding affinity to specific cellular receptors or enzymes, facilitating biological responses.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of methanolic extracts from plants rich in flavonoids, revealing significant antibacterial activity against E. coli and S. aureus. The extracts were analyzed using GC-MS, identifying key active components that could serve as analogs for this compound .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Flavonoid Extract | 62.5 | E. coli |
Flavonoid Extract | 78.12 | S. aureus |
Study 2: Antitumor Efficacy
Another study focused on isoflavonoids derived from cyclopentene structures showed a significant reduction in cell viability in HeLa cells at concentrations as low as 10 µM, indicating potential for development into therapeutic agents .
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 14 |
1 | 31 |
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopent-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSLWZZWPAFVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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